CP-481715 is derived from the quinoxaline-2-carboxylic acid family, specifically characterized by its structure as a carboxamide derivative. Its chemical name is 4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctylamide . The compound's selectivity for CCR1 over other G-protein-coupled receptors is greater than 100-fold, making it a valuable candidate for therapeutic applications targeting inflammatory pathways .
The synthesis of CP-481715 involves several key steps, primarily focusing on the construction of the quinoxaline scaffold and subsequent modifications to achieve the desired pharmacological properties. The process can be summarized as follows:
These synthetic routes have been optimized for scalability, facilitating the production of CP-481715 in larger quantities for clinical testing.
The molecular structure of CP-481715 features a quinoxaline core with several functional groups that contribute to its biological activity. Key aspects include:
The compound's binding affinity to CCR1 has been quantified with a dissociation constant (Kd) of 9.2 nM, indicating strong interaction capabilities .
CP-481715 participates in several significant chemical reactions relevant to its mechanism of action:
These reactions underscore its potential therapeutic applications in modulating immune responses.
The mechanism of action of CP-481715 primarily involves its role as a competitive antagonist at the CCR1 receptor. By binding to this receptor, CP-481715 prevents natural ligands such as CCL3 and CCL5 from activating it. This blockade leads to:
Studies have indicated that CP-481715 can inhibit up to 90% of monocyte chemotactic activity in samples from patients with rheumatoid arthritis, suggesting significant therapeutic potential in treating chronic inflammatory conditions .
CP-481715 exhibits several notable physical and chemical properties:
Additionally, its pharmacokinetic profile indicates favorable absorption characteristics when administered systemically .
CP-481715 has promising applications in various scientific fields:
CCR1, a G-protein-coupled chemokine receptor, binds multiple ligands including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). This receptor is expressed on monocytes, neutrophils, T cells, and dendritic cells, serving as a master regulator of leukocyte trafficking to inflammatory sites [1] [6]. Upon ligand binding, CCR1 activates downstream signaling pathways involving:
These processes collectively enable leukocyte migration across endothelial barriers into tissues, establishing chronic inflammation through self-perpetuating loops where recruited cells produce additional CCR1 ligands [2] [6]. In rheumatoid arthritis (RA) synovium, CCR1+ monocytes dominate inflammatory infiltrates, with synovial fluid showing potent monocyte chemotactic activity attributable to CCR1 ligands in 73% (11/15) of patient samples [2] [3].
The overexpression of CCR1 and its ligands in RA, multiple sclerosis (MS), and transplant rejection pathologies provides a compelling therapeutic rationale:
Preclinical evidence indicates that disrupting CCR1 signaling:
Table 1: CCR1 Ligands and Their Inflammatory Roles
Ligand | Alternative Name | Primary Cell Targets | Role in Disease |
---|---|---|---|
CCL3 | MIP-1α | Monocytes, T cells | RA synovial inflammation, MS relapses |
CCL5 | RANTES | T cells, eosinophils | Transplant rejection, allergic inflammation |
CCL7 | MCP-3 | Monocytes, dendritic cells | Chronic inflammation amplification |
CCL14 | HCC-1 | Monocytes | Basal chemotactic activity |
Early CCR1 drug discovery (1998-2003) faced challenges in achieving human receptor specificity and oral bioavailability. CP-481715 emerged from systematic screening of quinoxaline-2-carboxamide derivatives, optimized for:
Phase I trials (2007) demonstrated dose-linear pharmacokinetics in humans up to 300 mg, establishing proof-of-mechanism through ex vivo inhibition of CCL3-induced CD11b upregulation on monocytes [5]. However, subsequent RA clinical development was halted due to limited efficacy of CCR1 antagonists like MLN3897, which failed to outperform placebo in ACR20 response rates (35% vs 33%) despite 90% receptor occupancy [8]. This suggests complexities in CCR1 biology or redundant chemokine pathways in established inflammation.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9